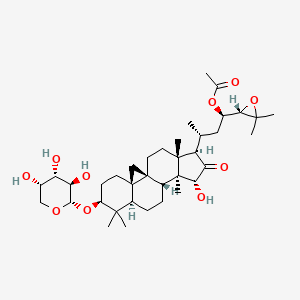

Acetylcimigenol-3-O-alpha-L-arabinopyranside

Vue d'ensemble

Description

L'Acetylcimigénol Arabinoside est un glycoside de triterpène, un type de composé naturel principalement trouvé dans les plantes du genre Cimicifuga . Il est connu pour ses activités biologiques et est souvent étudié pour ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'Acetylcimigénol Arabinoside est généralement isolé de sources naturelles telles que Cimicifuga foetida. Le processus d'extraction implique plusieurs étapes, y compris l'extraction par solvant, la chromatographie et la cristallisation . Le composé peut également être synthétisé par des réactions chimiques impliquant la glycosylation du cimigénol avec l'arabinose dans des conditions spécifiques.

Méthodes de production industrielle : La production industrielle d'Acetylcimigénol Arabinoside implique l'extraction à grande échelle à partir de matières végétales, suivie de processus de purification tels que la chromatographie liquide haute performance (HPLC) pour atteindre des niveaux de pureté élevés .

Types de réactions :

Oxydation : L'Acetylcimigénol Arabinoside peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, modifiant son activité biologique.

Substitution : Le composé peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes, modifiant ses propriétés chimiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers réactifs, y compris les acides et les bases, peuvent faciliter les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées .

4. Applications de recherche scientifique

L'Acetylcimigénol Arabinoside a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour l'étude des glycosides de triterpènes.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent bioactif.

Médecine : La recherche se concentre sur ses effets thérapeutiques potentiels, y compris les propriétés anti-inflammatoires, antioxydantes et anticancéreuses.

Industrie : Il est utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

5. Mécanisme d'action

Le mécanisme d'action de l'Acetylcimigénol Arabinoside implique son interaction avec diverses cibles moléculaires et voies. On pense qu'il exerce ses effets en modulant les voies de signalisation liées à l'inflammation, au stress oxydatif et à la prolifération cellulaire. La structure glycosidique du composé lui permet d'interagir avec des récepteurs et des enzymes spécifiques, influençant leur activité et conduisant à des effets thérapeutiques .

Composés similaires :

Cimigénol : Un autre glycoside de triterpène avec des activités biologiques similaires.

Shengmanol : Un composé apparenté avec un potentiel thérapeutique comparable.

Triterpénoïdes de cycloartane : Une classe de composés présentant des similitudes structurelles et des effets biologiques similaires.

Unicité : L'Acetylcimigénol Arabinoside est unique en raison de son motif de glycosylation spécifique, qui influence sa solubilité, sa stabilité et son activité biologique. Cette structure distincte lui permet d'interagir avec différentes cibles moléculaires par rapport à d'autres composés similaires, ce qui en fait un sujet d'étude précieux dans divers domaines scientifiques .

Applications De Recherche Scientifique

Chemical Research Applications

1. Reference Compound in Analytical Chemistry

- Acetylcimigenol-3-O-alpha-L-arabinopyranside is utilized as a reference standard in analytical studies focused on triterpene glycosides. Its unique structure allows researchers to calibrate instruments and validate methods for the identification and quantification of similar compounds in complex mixtures.

2. Synthesis and Modification

- The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the synthesis of derivatives with altered biological activities. This versatility makes it a valuable starting material for developing new therapeutic agents.

Biological Research Applications

1. Antioxidant Properties

- Studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, research involving Cimicifugae Rhizoma extracts showed that the compound effectively reduced oxidative stress in cellular models, indicating its potential for protecting cells from damage caused by reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can downregulate inflammatory markers and signaling pathways associated with inflammation, such as the CXCL12/CXCR4 pathway. This suggests its potential utility in treating inflammatory diseases .

3. Anticancer Potential

- Preliminary research indicates that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Medical Applications

1. Therapeutic Development

- Given its bioactive properties, this compound is being explored for its potential therapeutic applications in various health conditions, including cancer, diabetes-related complications, and inflammatory disorders .

2. Nutraceuticals

- The compound is also being considered for incorporation into nutraceutical products due to its health-promoting properties. Its role as an antioxidant and anti-inflammatory agent makes it suitable for formulations aimed at enhancing overall health and wellness.

Case Studies

Mécanisme D'action

The mechanism of action of Acetylcimigenol Arabinoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s glycoside structure allows it to interact with specific receptors and enzymes, influencing their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Cimigenol: Another triterpene glycoside with similar biological activities.

Shengmanol: A related compound with comparable therapeutic potential.

Cycloartane Triterpenoids: A class of compounds with structural similarities and similar biological effects.

Uniqueness: Acetylcimigenol Arabinoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. This distinct structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable subject of study in various scientific fields .

Activité Biologique

Acetylcimigenol-3-O-alpha-L-arabinopyranside is a triterpene glycoside predominantly found in the Cimicifuga genus, particularly in Cimicifugae rhizoma. This compound is notable for its unique glycosylation pattern, which significantly influences its biological activity, solubility, and stability. The compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C37H58O10 |

| Molecular Weight | 662.85 g/mol |

| CAS Number | 402513-88-6 |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 748.5 ± 60.0 °C |

| Flash Point | 225.6 ± 26.4 °C |

This compound exhibits its biological effects primarily through the modulation of various signaling pathways related to inflammation, oxidative stress, and cell proliferation. Its glycoside structure allows it to interact with specific receptors and enzymes, leading to therapeutic effects that may include:

- Anti-inflammatory effects: The compound has been shown to inhibit the expression of pro-inflammatory markers such as TNF-α and VCAM-1 in human endothelial cells through pathways involving PPAR-γ, ERK1/2, and PI3K .

- Antioxidant properties: Research indicates that it can reduce oxidative stress by modulating cellular mechanisms that protect against oxidative damage .

- Anticancer potential: Preliminary studies suggest that it may induce apoptosis in cancer cells by influencing apoptotic pathways .

Case Studies and Research Findings

-

Anti-Oxidative Stress Effects:

A study explored the effects of Cimicifugae rhizoma extract (which contains Acetylcimigenol) on podocyte injury induced by oxidative stress. The results demonstrated that the extract significantly reduced apoptosis rates and restored cell morphology in damaged podocytes, indicating protective renal effects . -

Inflammation Modulation:

In vitro studies have shown that Acetylcimigenol can inhibit TNF-α-induced VCAM-1 expression. This effect is mediated through the upregulation of PPAR-γ and downstream signaling pathways involving ERK1/2 and PI3K . -

Cell Viability Studies:

Research involving various concentrations of Acetylcimigenol revealed significant increases in viable cell counts and decreases in apoptotic cells under conditions of oxidative stress, highlighting its potential as a protective agent against cellular damage .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity |

|---|---|

| Cimigenol | Similar anti-inflammatory and antioxidant properties |

| Shengmanol | Comparable therapeutic potential but different glycosylation patterns |

| Cycloartane Triterpenoids | Exhibit similar biological effects but vary in structure and efficacy |

Propriétés

IUPAC Name |

[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26+,28-,29+,30+,31+,34-,35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEJMZHKJYHVFF-NETQQFODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402513-88-6 | |

| Record name | 23-O-Acetylshengmanol-3-o-alpha-L-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402513886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-O-ACETYLSHENGMANOL-3-O-.ALPHA.-L-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408998370C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.